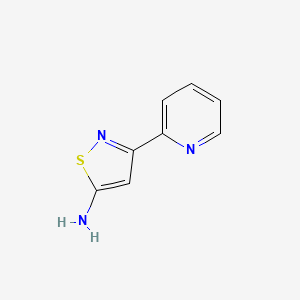

3-Pyridin-2-yl-1,2-thiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

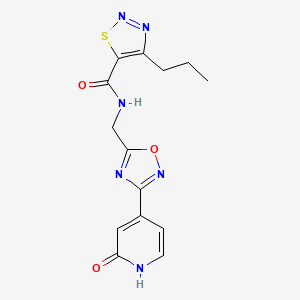

Synthesis and Biological Evaluation

3-Pyridin-2-yl-1,2-thiazol-5-amine has been a key synthon in the synthesis of new fused heterocyclic moieties, as demonstrated by Rizk et al. (2020). These compounds have shown potential in antimicrobial and antioxidant activities, with certain derivatives exhibiting promising antitumor activities (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Quantum Chemical Analysis

Bhatia, Malkhede, and Bharatam (2013) explored the quantum chemical aspects of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, revealing its dynamic tautomeric nature and divalent N(I) character, significant for its electron-donating properties in various molecular structures (Bhatia, Malkhede, & Bharatam, 2013).

Advanced Synthesis Techniques

Advanced synthesis techniques using 3-Pyridin-2-yl-1,2-thiazol-5-amine have been developed for creating imidazo-fused heteroaromatics, as shown by Garzón and Davies (2014). These methods feature regioselective access and accommodate significant structural variation, highlighting the compound's versatility in synthesis (Garzón & Davies, 2014).

Anticancer Evaluation

In the field of anticancer research, 3-Pyridin-2-yl-1,2-thiazol-5-amine derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. This includes work by Abdo and Kamel (2015), who developed compounds exhibiting significant cytotoxicity against multiple cancer cell lines (Abdo & Kamel, 2015).

Oxidative C–H Functionalization

Mariappan et al. (2016) demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This metal-free approach underscores the compound's potential in creating complex structures with biological significance (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antimicrobial Activities

Further, Bayrak et al. (2009) synthesized new derivatives of 3-Pyridin-2-yl-1,2-thiazol-5-amine, demonstrating their antimicrobial activities against various strains, reflecting its potential in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

In a unique application, Farahati et al. (2020) investigated the corrosion inhibition properties of a derivative, 4-(pyridin-3-yl) thiazol-2-amine, for copper, demonstrating its efficacy in protecting metal surfaces (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).

作用機序

Target of Action

The primary targets of 3-Pyridin-2-yl-1,2-thiazol-5-amine are Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Mode of Action

3-Pyridin-2-yl-1,2-thiazol-5-amine interacts with its targets, CDK4 and CDK6, acting as a potent and selective inhibitor . By inhibiting these kinases, the compound interferes with the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs), which in turn affects the activity of E2 promoter binding factor (E2F) transcription factors . This disruption in the CDK4/6-Rb-E2F pathway can lead to the inhibition of tumor growth .

Biochemical Pathways

The compound’s action primarily affects the CDK4/6-Rb-E2F pathway . This pathway is crucial for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb proteins, thereby repressing the activity of E2F transcription factors . This results in the inhibition of the transcription of genes necessary for DNA replication, such as cyclin A and cyclin E .

Pharmacokinetics

It is noted that one of the derivatives of this compound was found to be orally bioavailable . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

The primary molecular effect of 3-Pyridin-2-yl-1,2-thiazol-5-amine’s action is the inhibition of CDK4 and CDK6, leading to the disruption of the CDK4/6-Rb-E2F pathway . This disruption prevents the transition from the G1 phase to the S phase of the cell cycle . On a cellular level, this can result in the inhibition of tumor growth .

特性

IUPAC Name |

3-pyridin-2-yl-1,2-thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZRFQLTBFZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-2-yl-1,2-thiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920120.png)

![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)